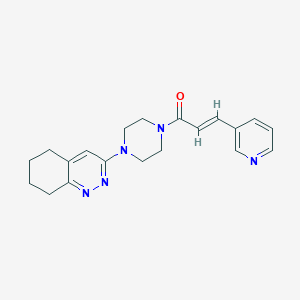

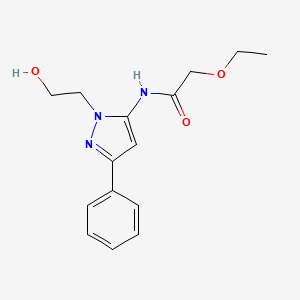

![molecular formula C23H25N5O5 B2474099 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide CAS No. 1052613-53-2](/img/structure/B2474099.png)

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide” belongs to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms. Despite not being naturally occurring, triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . The compound’s structure includes a triazole ring, which is a central structural component in various drug classes.

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been extensively studied. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes (CuAAC reaction), also known as “click chemistry.” This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process . Additionally, transition-metal-free strategies have been developed for constructing 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds under mild conditions .

Molecular Structure Analysis

The molecular formula of the compound is C10H12O3. It contains a 1,2,3-triazole moiety, which consists of two carbon and three nitrogen atoms. The triazole nucleus is present as a central structural component in various drug classes, including antifungal, antidepressant, antiepileptic, and antihypertensive drugs .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and the presence of the triazole ring. For example, triazole derivatives have shown inhibitory activity against enzymes and receptors, making them versatile in biological systems . Additionally, the introduction of substituents at specific positions in the triazole ring can enhance antimicrobial and antifungal activity .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

- Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under specific conditions. This method demonstrates the versatility of catalytic systems in generating complex heterocyclic frameworks (Bacchi et al., 2005).

Catalysis

- Rhenium tricarbonyl complexes, coordinated by asymmetric diimine ligands integrating pyridine and oxazoline rings, were synthesized and evaluated for their CO2 reduction capabilities. These complexes highlight the potential for using novel ligand architectures in catalysis to enhance reactivity towards environmentally relevant processes (Nganga et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It is known that the linear 4′ azido group of similar compounds may be essential for target binding and that its chemical manipulation could largely compromise antiviral potency .

Biochemical Pathways

Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The photovoltaic potential of triazolium derivatives of similar compounds and their interactions with anions have been discussed , suggesting that these compounds may have unique pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit photoluminescence efficiency with quantum yield up to 069, proving to be excellent candidates for applications linked to aggregation-induced emission (AIE) .

Action Environment

Similar compounds have shown unusually strong dependence on dissolved oxygen , suggesting that environmental factors such as oxygen levels may influence their action.

Future Directions

Future research could explore the synthesis of novel triazole derivatives with specific biological activities. Additionally, investigating their potential as drug candidates, exploring their interactions with biological targets, and optimizing their properties for various applications would be valuable .

properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-12-8-13(2)19(14(3)9-12)24-18(29)11-27-21-20(25-26-27)22(30)28(23(21)31)15-6-7-16(32-4)17(10-15)33-5/h6-10,20-21H,11H2,1-5H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRLJOYQLCQUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

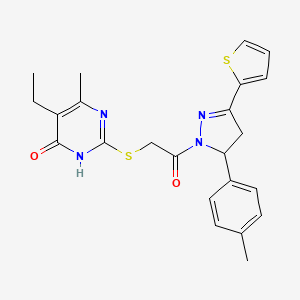

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)

![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)

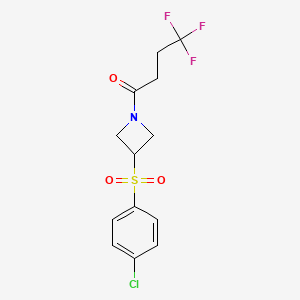

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)

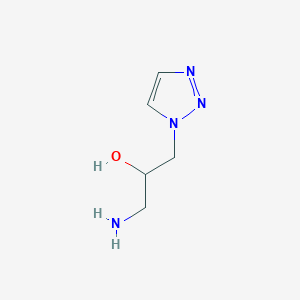

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)